Silane, 10-undecen-1-yl- Silane, 10-undecen-1-yl-
Brand Name: Vulcanchem
CAS No.: 1314904-39-6
VCID: VC8067204
InChI: InChI=1S/C11H21Si/c1-2-3-4-5-6-7-8-9-10-11-12/h2H,1,3-11H2
SMILES: C=CCCCCCCCCC[Si]
Molecular Formula: C11H21Si
Molecular Weight: 181.37 g/mol

Silane, 10-undecen-1-yl-

CAS No.: 1314904-39-6

Cat. No.: VC8067204

Molecular Formula: C11H21Si

Molecular Weight: 181.37 g/mol

* For research use only. Not for human or veterinary use.

Silane, 10-undecen-1-yl- - 1314904-39-6

Specification

CAS No. 1314904-39-6
Molecular Formula C11H21Si
Molecular Weight 181.37 g/mol
Standard InChI InChI=1S/C11H21Si/c1-2-3-4-5-6-7-8-9-10-11-12/h2H,1,3-11H2
Standard InChI Key ZRUZDBUFWBGNIA-UHFFFAOYSA-N
SMILES C=CCCCCCCCCC[Si]
Canonical SMILES C=CCCCCCCCCC[Si]

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Silane, 10-undecen-1-yl- has the molecular formula C₁₁H₂₁Cl₃Si and a molecular weight of 287.729 g/mol. Its structure consists of an 11-carbon alkyl chain with a terminal double bond (undecenyl group) and a trichlorosilane (-SiCl₃) moiety at the opposite end. This configuration enables dual functionality: the silane group reacts with hydroxylated surfaces (e.g., glass, metals), while the alkene permits further chemical modifications via thiol-ene click chemistry or polymerization .

Table 1: Key Physical Properties

PropertyValueSource
Density1.0 ± 0.1 g/cm³
Boiling Point285.6 ± 9.0 °C (760 mmHg)
Flash Point139.1 ± 13.4 °C
Vapor Pressure0.0 ± 0.6 mmHg (25°C)
Refractive Index1.465

Spectroscopic Data

  • Infrared (IR) Spectroscopy: Peaks at ~1639 cm⁻¹ (C=C stretch) and ~3370 cm⁻¹ (Si-Cl vibrations) confirm the presence of the alkene and trichlorosilane groups .

  • NMR Spectroscopy: ¹H NMR signals at δ 4.87–4.99 ppm (alkene protons) and δ 3.59 ppm (methylene adjacent to Si) align with the undecenyl chain .

Synthesis and Manufacturing

Precursor Preparation

The synthesis typically begins with 10-undecen-1-ol (CAS 112-43-6), a primary alcohol derived from the reduction of 10-undecenoic acid using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) .

Reaction Scheme:

10-Undecenoic AcidLiAlH4,THF10-Undecen-1-ol(Yield: 97%)[3]\text{10-Undecenoic Acid} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{10-Undecen-1-ol} \quad (\text{Yield: 97\%})[3]

Silane Functionalization

The alcohol is subsequently chlorinated using thionyl chloride (SOCl₂) or similar agents to form 10-undecenyl trichlorosilane. This step introduces the reactive SiCl₃ group, enabling surface attachment .

Critical Parameters:

  • Temperature: 0–40°C to prevent side reactions.

  • Solvent: Anhydrous conditions (e.g., THF) to avoid hydrolysis .

Applications in Surface Functionalization

Glass Slide Stabilization

In a landmark study, dipodal silanes (including derivatives of 10-undecenyl trichlorosilane) demonstrated superior hydrolytic stability compared to monopodal analogs. After 24 hours at 42°C, dipodal-functionalized surfaces retained 95% DNA probe density, whereas monopodal surfaces retained only 17% .

Table 2: Performance Comparison of Silane-Functionalized Surfaces

SubstrateDNA Surface Density (pmol/cm²)Signal Retention (24 h)
Monopodal Monohydroxyl2.0 ± 0.817%
Dipodal Dihydroxyl4.2 ± 1.769%
Dipodal Monohydroxyl4.9 ± 0.695%
Source:

Polymer Brush Fabrication

The terminal alkene enables thiol-ene reactions to graft polymer brushes (e.g., poly(ethylene glycol)) onto silicon or glass substrates. These brushes reduce bacterial adhesion by >90%, making them ideal for antimicrobial coatings .

Recent Advances and Future Directions

Enhanced Stability in Humid Environments

Modifying the undecenyl chain with hydrophilic groups (e.g., ethylene glycol) improves resistance to hydrolysis, enabling use in implantable biosensors .

Catalytic Applications

The alkene group facilitates coordination with transition metals (e.g., Pt, Pd), creating heterogeneous catalysts for hydrogenation and cross-coupling reactions .

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